molecular formula C7H4BrF3Mg B12635746 Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide

Cat. No.: B12635746
M. Wt: 249.31 g/mol
InChI Key: QIDMMIHDDGMYOL-UHFFFAOYSA-M
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Description

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is a Grignard reagent with the molecular formula C₇H₄F₃MgBr. Structurally, it consists of a benzene ring substituted with three fluorine atoms at positions 1, 2, and 4, a methyl group at position 5, and a magnesium-bromide group at the reactive site (typically position 3 or 6, depending on precursor bromine placement) . Grignard reagents of this type are pivotal in organic synthesis for introducing aryl groups into target molecules. The fluorine substituents impart electron-withdrawing effects, modulating reactivity, while the methyl group provides mild electron-donating character. This compound is typically prepared as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) at concentrations ranging from 0.3 M to 0.5 M, as seen in analogous reagents .

Properties

IUPAC Name

magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDMMIHDDGMYOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide typically involves the reaction of 1,2,4-trifluorobenzene with a magnesium reagent in the presence of a bromide source. One common method is the Grignard reaction, where 1,2,4-trifluorobenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a bromide source to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce a wide range of functionalized benzene derivatives .

Scientific Research Applications

Chemical Reactions

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can participate in several types of chemical reactions:

  • Oxidation : Can yield fluorinated benzene derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : Can be reduced to form partially or fully hydrogenated products using lithium aluminum hydride or hydrogen gas.
  • Substitution : The bromide ion can be substituted with various nucleophiles (e.g., hydroxide, cyanide) to produce functionalized products.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO4, CrO3Trifluoromethyl-substituted benzoic acids
ReductionLiAlH4, H2Hydrogenated derivatives
SubstitutionOH-, CN-, NH2RFunctionalized benzene derivatives

Organic Synthesis

This compound is primarily used as a Grignard reagent in organic synthesis. Its ability to facilitate nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Research indicates potential biological activities attributed to this compound:

  • Antifungal Properties : Compounds with trifluoromethyl groups often exhibit enhanced antifungal activity. The presence of the bromide ion may further enhance efficacy against fungal pathogens.
  • Cellular Interaction : The trifluoromethyl group influences lipophilicity and electronic properties, potentially increasing the compound's ability to penetrate cellular membranes.

Antifungal Activity Assessment

A study demonstrated that this compound exhibited significant antifungal activity against various strains of fungi. The compound's structure contributed to its effectiveness by enhancing membrane permeability and disrupting cellular functions.

Grignard Reactions in Synthesis

In a synthetic application, the compound was utilized to create novel fluorinated compounds that displayed promising biological activities. The efficiency of the Grignard reaction facilitated the rapid development of these compounds for further testing.

Mechanism of Action

The mechanism of action of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium atom and the trifluoromethyl group. The magnesium atom can act as a Lewis acid, facilitating the formation of new bonds, while the trifluoromethyl group can enhance the compound’s reactivity and stability . The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide with structurally related Grignard reagents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Typical Solvent/Concentration Reactivity Notes
This compound 1,2,4-F₃, 5-CH₃ C₇H₄F₃MgBr 249.3 0.3–0.5 M in THF/2-MeTHF Moderate reactivity due to mixed EW/ED effects
3,4,5-Trifluorophenylmagnesium bromide 3,4,5-F₃ C₆H₂F₃MgBr 235.3 0.3 M in THF Lower reactivity (strong EW effect)
3-Fluoro-4-methylphenylmagnesium bromide 3-F, 4-CH₃ C₇H₆FMgBr 219.3 0.5 M in THF Higher reactivity (methyl ED dominance)
Phenylmagnesium bromide None (plain benzene) C₆H₅MgBr 181.3 1.0 M in THF High reactivity (no EW/ED groups)

Key Observations :

Electron Effects :

  • Fluorine substituents reduce electron density at the aryl-Mg bond via inductive withdrawal, slowing nucleophilic attack. The user’s compound balances three fluorine atoms (EW) with one methyl group (ED), leading to intermediate reactivity .
  • Comparatively, 3,4,5-trifluorophenylmagnesium bromide (all EW groups) exhibits lower reactivity, while 3-fluoro-4-methylphenylmagnesium bromide (single F, single CH₃) is more reactive .

Solubility and Stability :

  • All listed compounds are THF-soluble, but higher fluorine content may slightly reduce solubility due to increased polarity. The methyl group in the user’s compound improves solubility relative to fully fluorinated analogs .
  • Stability under inert conditions is comparable across Grignard reagents, though electron-deficient aryl groups (e.g., trifluorophenyl) may exhibit marginally longer shelf lives due to charge delocalization .

Synthetic Utility :

  • The user’s compound enables the introduction of 1,2,4-trifluoro-5-methylphenyl groups into molecules, a motif relevant in medicinal chemistry (e.g., fluorinated drug candidates) .
  • In contrast, 3,4,5-trifluorophenylmagnesium bromide is used to synthesize highly fluorinated aromatics for materials science, while simpler analogs like phenylmagnesium bromide are general-purpose arylating agents .

Biological Activity

The compound Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide can be represented as follows:

  • Molecular Formula : C7H5BrF3Mg
  • Molecular Weight : 254.3 g/mol
  • IUPAC Name : Magnesium bromide (1,2,4-trifluorophenyl)methanide

This compound features a magnesium atom coordinated to a bromide ion and a trifluoromethyl-substituted aromatic ring, which contributes to its unique properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Grignard Reagent Formation : The compound can act as a Grignard reagent, facilitating nucleophilic substitution reactions. This property allows it to engage in various organic transformations that can lead to biologically active compounds .
  • Antifungal Properties : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antifungal activity. The presence of the bromide ion may also contribute to the overall efficacy against fungal pathogens .
  • Cellular Interaction : The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate cellular membranes and interact with biological targets .

Case Studies

  • Antifungal Activity Assessment :
    • A study evaluated the antifungal efficacy of magnesium bromide derivatives against various fungal strains. The results showed that the trifluoromethyl-substituted derivatives exhibited significant inhibition of fungal growth compared to non-substituted analogs .
  • Grignard Reactions in Synthesis :
    • In a series of experiments, magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide was used in Grignard reactions to synthesize complex organic molecules. The efficiency of these reactions was attributed to the stability and reactivity of the Grignard reagent formed from this compound .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntifungalEffective against multiple fungal strains
Grignard ReagentFacilitates nucleophilic substitution
Cellular InteractionEnhanced membrane penetration due to lipophilicity

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